3-(4-Chloro-2-methoxyphenyl)-2-oxopropanoic acid
Description
3-(4-Chloro-2-methoxyphenyl)-2-oxopropanoic acid is a substituted 2-oxopropanoic acid derivative featuring a phenyl ring with 4-chloro and 2-methoxy substituents. The 2-oxopropanoic acid (pyruvic acid) backbone is modified to include this aromatic group, which influences its electronic properties, solubility, and reactivity. Such compounds are critical intermediates in medicinal chemistry and agrochemical synthesis, where substituent positioning (e.g., chloro for lipophilicity, methoxy for hydrogen bonding) can modulate biological activity .
Properties
Molecular Formula |
C10H9ClO4 |
|---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9ClO4/c1-15-9-5-7(11)3-2-6(9)4-8(12)10(13)14/h2-3,5H,4H2,1H3,(H,13,14) |
InChI Key |
HZPJILCZZZQOKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CC(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-methoxyphenyl)-2-oxopropanoic acid typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with a suitable reagent to introduce the oxopropanoic acid group. One common method is the Claisen condensation reaction, where the aldehyde reacts with an ester in the presence of a strong base such as sodium ethoxide. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of 3-(4-Chloro-2-methoxyphenyl)-2-oxopropanoic acid may involve large-scale Claisen condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The choice of solvents, reagents, and purification methods can vary depending on the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-methoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-Chloro-2-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural analogs and their distinguishing features:
Electronic and Steric Effects
- Chloro vs. In contrast, the 2-methoxy group is electron-donating, which may stabilize resonance structures or participate in hydrogen bonding .
- Backbone Differences: The 2-oxopropanoic acid moiety (pyruvic acid derivative) introduces a ketone group, increasing reactivity toward nucleophiles compared to simple propanoic acids (e.g., MCPP in ).
Physicochemical and Hazard Profiles
- Melting Points: 3-(2-Methoxyphenyl)propanoic acid (mp 85–89°C) vs.
- Hydrogen Bonding : The ester derivative in exhibits weak C–H∙∙∙O interactions, whereas the target compound’s free carboxylic acid group may form stronger hydrogen bonds, impacting crystal packing and stability.
- Toxicity : MCPP’s health hazard rating of 3 underscores the importance of substituent effects on safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
